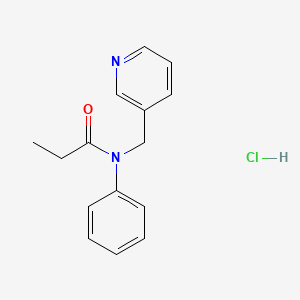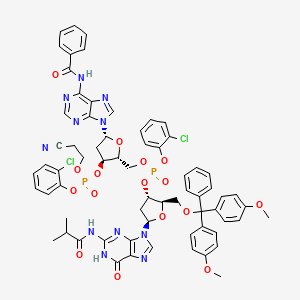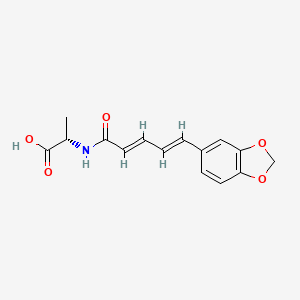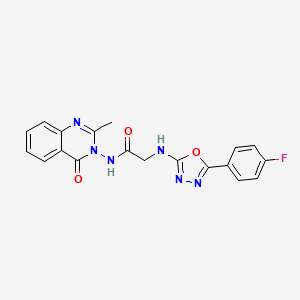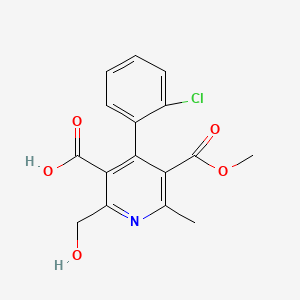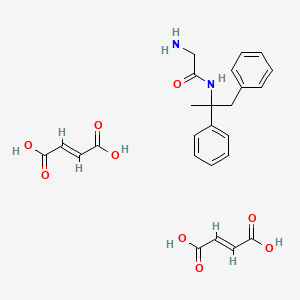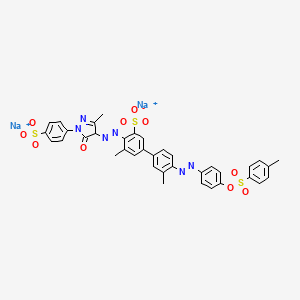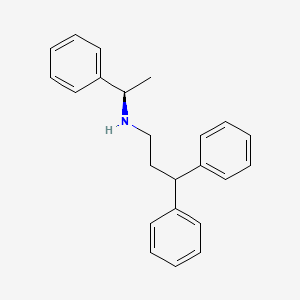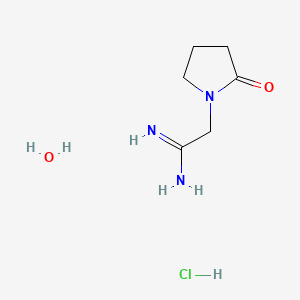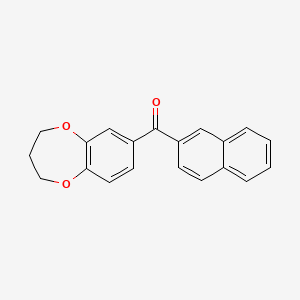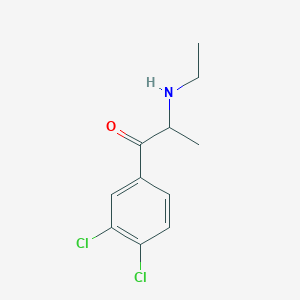
3,4-Dichloroethcathinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloroethcathinone is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-1,3-dioxolan-2-one can be synthesized through several methods:
Reaction of Ethylene Carbonate with Thionyl Chloride: This method involves the reaction of ethylene carbonate with thionyl chloride under controlled conditions to produce 4-chloro-1,3-dioxolan-2-one.
Chlorination of Ethylene Carbonate: Another method involves the direct chlorination of ethylene carbonate using chlorine gas in the presence of a catalyst.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Hydrolysis: In the presence of water, it can hydrolyze to form ethylene carbonate and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, the major products can include ethylene carbonate derivatives such as ethylene glycol, ethylene diamine, or ethylene glycol ethers.
Hydrolysis: The major products are ethylene carbonate and hydrochloric acid[][1].
Aplicaciones Científicas De Investigación
4-Chloro-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form stable polymers[][1].
Comparación Con Compuestos Similares
4-Chloro-1,3-dioxolan-2-one can be compared with other similar compounds such as:
4,5-Dichloro-1,3-dioxolan-2-one: This compound has two chlorine atoms and exhibits similar reactivity but with different substitution patterns.
Ethylene Carbonate: This compound lacks the chlorine atom and is less reactive towards nucleophiles but is widely used as a solvent and in the production of polymers.
Uniqueness: The presence of the chlorine atom in 4-chloro-1,3-dioxolan-2-one makes it more reactive towards nucleophiles compared to ethylene carbonate. This unique reactivity allows it to be used in a broader range of chemical reactions and applications .
Propiedades
Número CAS |
1225618-63-2 |
|---|---|
Fórmula molecular |
C11H13Cl2NO |
Peso molecular |
246.13 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-14-7(2)11(15)8-4-5-9(12)10(13)6-8/h4-7,14H,3H2,1-2H3 |
Clave InChI |
BIYFBWRLDKOYMU-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


